

Introduction: Unveiling a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridin-4-ol

Cat. No.: B1443521

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2-Bromo-5-fluoropyridin-4-ol is a multifaceted heterocyclic organic compound characterized by a pyridine ring substituted with bromine, fluorine, and a hydroxyl group.[1] As a substituted pyridinol, it stands at the intersection of several key motifs in medicinal chemistry. The pyridine core is a well-established "privileged structure," frequently found in approved pharmaceuticals, while the strategic incorporation of halogen atoms is a cornerstone of modern drug design.[2] This guide offers a detailed exploration of the fundamental physicochemical and, most critically, the basic properties of **2-Bromo-5-fluoropyridin-4-ol**. By dissecting the electronic influence of its substituents, we aim to provide researchers with the causal insights necessary to effectively utilize this scaffold in synthetic and drug discovery campaigns.

Core Physicochemical Characteristics

The identity and behavior of **2-Bromo-5-fluoropyridin-4-ol** are defined by its fundamental properties. A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In solution, the keto (pyridone) tautomer is predominantly favored, a factor that profoundly influences the molecule's electronic structure and reactivity.[3]

Property	Data	Source(s)
Molecular Formula	C ₅ H ₃ BrFNO	[1][4]
Molecular Weight	191.99 g/mol	[1][4]
Appearance	Pale yellow to light brown compound	[1]
Solubility	Soluble in polar solvents	[1]
Tautomerism	Exists in equilibrium with 2-Bromo-5-fluoro-1H-pyridin-4-one	[3]

A Deep Dive into Basicity: An Analysis of Substituent Effects

The basicity of pyridine derivatives is dictated by the availability of the lone pair of electrons on the ring's nitrogen atom for protonation.[5][6] For the parent pyridine molecule, this corresponds to a pKa of approximately 5.2.[5][7] However, the substituents on the **2-Bromo-5-fluoropyridin-4-ol** ring dramatically alter this fundamental property through a combination of inductive and mesomeric effects.

Causality Behind the Chemistry: Why Substituents Matter

- **The 2-Bromo Substituent:** Bromine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I).[5][8] By pulling electron density away from the aromatic ring, it significantly depletes the electron density at the nitrogen atom. This deactivation makes the nitrogen lone pair less available to accept a proton, resulting in a drastic reduction in basicity. The effect is quantitatively demonstrated by comparing pyridine (pKa ≈ 5.2) to 2-bromopyridine, which has a pKa of just 0.71.[9][10][11][12]
- **The 5-Fluoro Substituent:** Fluorine is the most electronegative element, and its presence on the ring introduces an even stronger -I effect than bromine. Positioned meta to the nitrogen, its influence is primarily inductive, further withdrawing electron density and diminishing the

basic character of the molecule. The pKa of 3-fluoropyridine (which has the same meta-relationship to the nitrogen) is 2.97, substantially lower than that of pyridine, underscoring the potent base-weakening nature of fluorine.^{[13][14][15]}

- **The 4-Hydroxyl Group and Tautomerism:** The hydroxyl group at the C4 position exists predominantly as its 4-pyridone tautomer.^[3] This structural form alters the aromatic system and the electronic environment of the nitrogen atom, generally leading to lower basicity compared to a simple hydroxyl-substituted pyridine.

Synthesized Conclusion on Basicity

The cumulative impact of two potent electron-withdrawing halogen substituents at the C2 and C5 positions renders **2-Bromo-5-fluoropyridin-4-ol** a very weak base. The combined -I effects of bromine and fluorine synergistically reduce the electron density on the nitrogen atom to a great extent. Consequently, its pKa is predicted to be exceptionally low, likely falling below 1.0, making it significantly less basic than pyridine or even singly halogenated pyridines.

Comparative pKa Data of Related Pyridines

Compound	pKa Value	Effect on Basicity vs. Pyridine	Source(s)
Pyridine (Reference)	~5.2	Baseline	^{[5][7]}
2-Bromopyridine	0.71	Strongly Decreased (-I Effect)	^{[9][10][11][12]}
3-Fluoropyridine	2.97	Decreased (-I Effect)	^{[13][14][15]}
2-Bromo-5-fluoropyridin-4-ol	Predicted to be < 1.0	Very Strongly Decreased (Combined -I Effects)	N/A

Synthetic Pathways and Chemical Reactivity

While a direct, documented synthesis for **2-Bromo-5-fluoropyridin-4-ol** is not readily available, a robust and logical pathway can be inferred from the synthesis of its close analog, 2-Bromo-5-fluoropyridine. This common synthetic route highlights the compound's role as a valuable chemical intermediate.^[16]

Experimental Protocol: A Plausible Two-Step Synthesis

This protocol describes the synthesis of the related intermediate, 2-bromo-5-fluoropyridine, which serves as a foundational workflow.

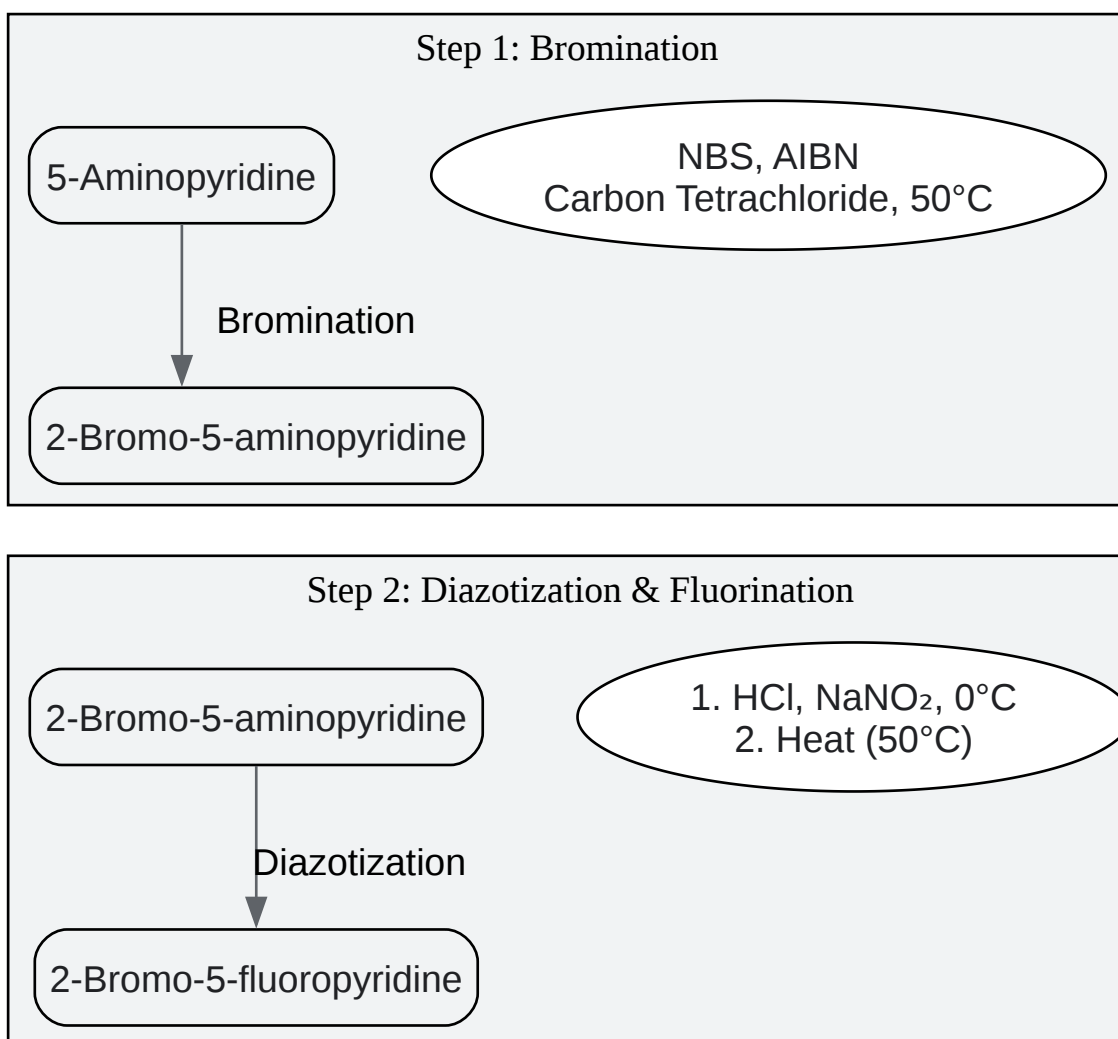
Step 1: Bromination of 5-Aminopyridine

- Charge a 1000 mL three-neck flask with 400 mL of carbon tetrachloride and 47.05 g (0.5 mol) of 5-aminopyridine.
- Add 0.41 g of azobisisobutyronitrile (AIBN) and then, in batches at 20°C, add 195.78 g (1.1 mol) of N-bromosuccinimide (NBS).
- Raise the temperature to 50°C and maintain the reaction for 4 hours, monitoring progress via TLC.
- Upon completion, cool the reaction mixture to room temperature and filter. Wash the filter cake thoroughly with carbon tetrachloride.
- Wash the filtrate sequentially with a sodium bicarbonate solution and a saturated saline solution.
- Remove the solvent by rotary evaporation to yield crude 2-bromo-5-aminopyridine, which can be used directly in the next step.[\[16\]](#)

Step 2: Diazotization and Fluorination (Balz-Schiemann Type Reaction)

- In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375 mL of water.
- Add the crude 2-bromo-5-aminopyridine (from Step 1) in batches at 25°C, stirring until fully dissolved.
- Cool the mixture to 0°C using an ice-salt bath.
- Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

- After addition is complete, stir for 1 hour at 0°C.
- Raise the temperature to 50°C and hold for 2 hours to complete the reaction.
- Cool the reaction mixture and pour it into ice water to precipitate the product.
- Filter to collect the light yellow precipitate of 2-Bromo-5-fluoropyridine.[16]



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Caption: Workflow for the synthesis of 2-Bromo-5-fluoropyridine.

Reactivity Profile

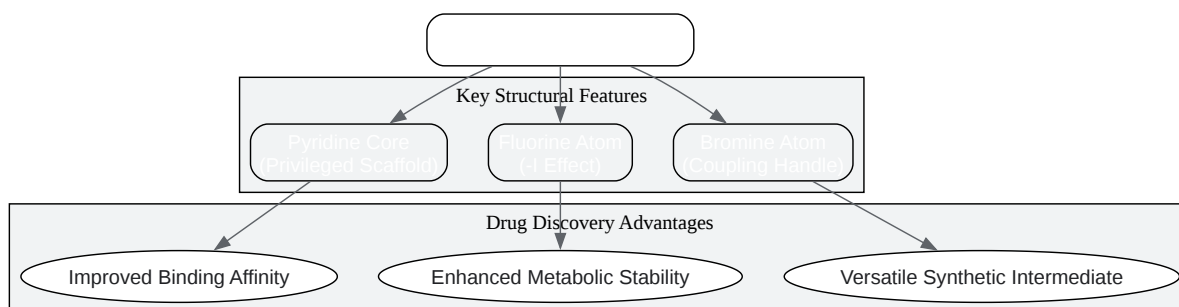
2-Bromo-5-fluoropyridin-4-ol is a versatile building block primarily due to the reactivity of the bromine atom at the C2 position.^[1] This position is highly activated for:

- **Palladium-Catalyzed Cross-Coupling Reactions:** The C-Br bond is an excellent handle for Suzuki, Buchwald-Hartwig, and other coupling reactions, enabling the formation of C-C and C-N bonds to build more complex molecular architectures.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nature of the ring substituents facilitates the displacement of the bromide by various nucleophiles.

Significance and Applications in Drug Development

The unique combination of a pyridine scaffold, multiple halogen atoms, and a hydroxyl group makes **2-Bromo-5-fluoropyridin-4-ol** a molecule of significant interest for drug discovery.

- **Metabolic Stability and Bioavailability:** The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. This can improve a drug's half-life and overall pharmacokinetic profile.
- **Modulation of Physicochemical Properties:** The halogens and hydroxyl group allow for fine-tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for membrane permeability and target binding.
- **Scaffold for Bioactive Molecules:** The aminopyridine core is central to the design of many kinase inhibitors.^[2] By extension, halogenated pyridinol scaffolds like this one are valuable starting points for synthesizing novel inhibitors for oncology, as well as potential antiviral and antifungal agents.^{[17][18][19]}



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Caption: Relationship between structure and utility in drug discovery.

Conclusion

2-Bromo-5-fluoropyridin-4-ol is a highly functionalized heterocyclic compound whose chemical personality is dominated by the strong electron-withdrawing effects of its dual halogen substituents. This results in a significantly suppressed basicity, a critical property for researchers to consider during reaction design and biological screening. Its true value lies in its potential as a versatile synthetic intermediate, where the reactive bromine handle and the modulating effects of the fluorine and hydroxyl groups provide a powerful toolkit for constructing novel and complex molecules. For scientists in drug development, this scaffold offers a promising starting point for creating next-generation therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic properties.

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